N-(3-Morpholinopropyl) Gefitinib-D8

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

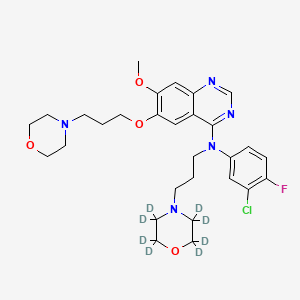

N-(3-Morpholinopropyl) Gefitinib-D8 is a deuterated form of gefitinib, a tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies. This compound is characterized by its molecular formula C29 D8 H29 Cl F N5 O4 and a molecular weight of 582.136 .

準備方法

The synthesis of N-(3-Morpholinopropyl) Gefitinib-D8 involves several steps, starting from the basic structure of gefitinib The process typically includes selective demethylation, chlorination, and etherification reactionsIndustrial production methods focus on optimizing yield and purity, often employing column chromatography for purification .

化学反応の分析

N-(3-Morpholinopropyl) Gefitinib-D8 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid. The major products formed depend on the specific reagents and conditions used

科学的研究の応用

Chemical Properties and Mechanism of Action

N-(3-Morpholinopropyl) Gefitinib-D8 retains the core structure of gefitinib, which is characterized by its ability to selectively inhibit the tyrosine kinase activity of EGFR. This inhibition leads to reduced cell proliferation and survival in tumors expressing activating mutations in the EGFR gene. The deuteration may improve metabolic stability and reduce side effects associated with traditional gefitinib therapy.

Treatment of Non-Small-Cell Lung Cancer

This compound is primarily investigated for its efficacy in treating NSCLC, particularly in patients with specific EGFR mutations such as L858R and exon 19 deletions. Clinical studies have shown that gefitinib significantly improves progression-free survival compared to standard chemotherapy regimens .

Case Study: Efficacy in EGFR-Mutant NSCLC

A pooled analysis involving 101 patients treated with gefitinib demonstrated an objective response rate (complete and partial responses) of approximately 80.8%. The median progression-free survival ranged from 7.7 to 12.9 months, indicating a robust therapeutic effect .

Pharmacokinetic Studies

Deuterated compounds often exhibit altered pharmacokinetics due to differences in metabolic pathways. Studies have suggested that this compound may have improved bioavailability and reduced clearance rates compared to its non-deuterated counterpart, potentially leading to enhanced clinical outcomes .

Combination Therapies

Research is ongoing into the use of this compound in combination with other therapeutic agents, such as immune checkpoint inhibitors. Preliminary findings suggest that this combination may overcome resistance mechanisms observed in some NSCLC patients .

Safety Profile

The safety profile of this compound is expected to be similar to that of gefitinib, with common adverse effects including rash, diarrhea, and elevated liver enzymes. However, the potential for reduced toxicity due to altered metabolism warrants further investigation.

Adverse Effects Comparison Table

| Adverse Effect | Gefitinib (%) | This compound (%) |

|---|---|---|

| Rash | 71.1 | TBD |

| Diarrhea | TBD | TBD |

| Elevated Liver Enzymes | 55.3 | TBD |

| Interstitial Lung Disease | <2 | TBD |

作用機序

N-(3-Morpholinopropyl) Gefitinib-D8 exerts its effects by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition blocks the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells .

類似化合物との比較

N-(3-Morpholinopropyl) Gefitinib-D8 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise studies. Similar compounds include:

Gefitinib: The non-deuterated form, used widely in cancer treatment.

Erlotinib: Another tyrosine kinase inhibitor with a similar mechanism of action.

Afatinib: A broader spectrum tyrosine kinase inhibitor targeting multiple EGFR family members.

This compound stands out for its application in detailed pharmacokinetic studies and its role in advancing cancer research.

特性

分子式 |

C29H37ClFN5O4 |

|---|---|

分子量 |

582.1 g/mol |

IUPAC名 |

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)-N-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propyl]quinazolin-4-amine |

InChI |

InChI=1S/C29H37ClFN5O4/c1-37-27-20-26-23(19-28(27)40-13-3-7-35-11-16-39-17-12-35)29(33-21-32-26)36(22-4-5-25(31)24(30)18-22)8-2-6-34-9-14-38-15-10-34/h4-5,18-21H,2-3,6-17H2,1H3/i9D2,10D2,14D2,15D2 |

InChIキー |

MCDVSKSUNKYMRM-KBEQTAFMSA-N |

異性体SMILES |

[2H]C1(C(OC(C(N1CCCN(C2=CC(=C(C=C2)F)Cl)C3=NC=NC4=CC(=C(C=C43)OCCCN5CCOCC5)OC)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |

正規SMILES |

COC1=C(C=C2C(=C1)N=CN=C2N(CCCN3CCOCC3)C4=CC(=C(C=C4)F)Cl)OCCCN5CCOCC5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。